molecular formula C14H9Cl2N5O B11301925 2,4-dichloro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

2,4-dichloro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No.: B11301925
M. Wt: 334.2 g/mol
InChI Key: HMBRIDQLJJQFGO-UHFFFAOYSA-N
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Description

2,4-DICHLORO-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, and a tetrazole ring attached to the phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the reaction of an appropriate nitrile with sodium azide under acidic conditions.

    Coupling Reaction: The tetrazole derivative is then coupled with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-DICHLORO-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles.

    Oxidation and Reduction: The tetrazole ring can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

    Substitution Reactions: Products include derivatives where the chlorine atoms are replaced by other functional groups.

    Oxidation and Reduction: Products include oxidized or reduced forms of the tetrazole ring.

Scientific Research Applications

2,4-DICHLORO-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.

    Biological Studies: It is used in studies to understand the interaction of tetrazole-containing compounds with biological systems.

Mechanism of Action

The mechanism of action of 2,4-DICHLORO-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, which may be crucial for its biological activity. The benzamide moiety can interact with proteins and enzymes, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2,4-DICHLORO-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE: can be compared with other benzamide derivatives and tetrazole-containing compounds.

    2,4-DICHLORO-N-(4-NITROPHENYL)BENZAMIDE: Similar in structure but with a nitro group instead of a tetrazole ring.

    2,4-DICHLORO-N-(4-AMINOPHENYL)BENZAMIDE: Contains an amino group instead of a tetrazole ring.

Uniqueness

The presence of the tetrazole ring in 2,4-DICHLORO-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE provides unique properties such as the ability to form multiple hydrogen bonds and coordinate with metal ions, which can enhance its biological activity and make it a valuable compound for various applications.

Properties

Molecular Formula

C14H9Cl2N5O

Molecular Weight

334.2 g/mol

IUPAC Name

2,4-dichloro-N-[4-(tetrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C14H9Cl2N5O/c15-9-1-6-12(13(16)7-9)14(22)18-10-2-4-11(5-3-10)21-8-17-19-20-21/h1-8H,(H,18,22)

InChI Key

HMBRIDQLJJQFGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)N3C=NN=N3

Origin of Product

United States

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